molecular formula C16H21NO2 B1435923 Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate CAS No. 2173116-87-3

Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate

Cat. No. B1435923
CAS RN: 2173116-87-3
M. Wt: 259.34 g/mol
InChI Key: XVPFWTXRPYLQKF-UHFFFAOYSA-N
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Description

“Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate” is a quinoline derivative. Quinolines are aromatic compounds that contain two fused rings, a benzene ring and a pyridine ring . They are widely used in medicinal chemistry due to their pharmacological properties .


Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. Quinolines, for example, can undergo electrophilic substitution reactions . Again, the specific reactions of “Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate” would depend on its exact structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include things like its melting point, boiling point, solubility, and stability. These properties can be predicted based on the compound’s structure, but accurate values would need to be determined experimentally .

Scientific Research Applications

Antioxidant Properties

Research on ethoxyquin, a compound structurally similar to the requested methyl dihydroquinoline carboxylate, highlights its use as an antioxidant for protecting polyunsaturated fatty acids in fish meal against spontaneous combustion. The study by A. J. de Koning (2002) found that both ethoxyquin and its analogues, such as hydroquin, are effective antioxidants in fish meal, with potential applications in food preservation and stability. This research suggests that structurally related quinolines may also possess significant antioxidant properties relevant to food science and technology (de Koning, 2002).

Therapeutic Applications

Tetrahydroisoquinolines, which share a core structural motif with the queried compound, have been extensively studied for their therapeutic potential. Singh and Shah (2017) reviewed patents on tetrahydroisoquinoline derivatives for their roles in treating cancer, malaria, central nervous system disorders, cardiovascular diseases, and metabolic disorders. The review emphasizes the broad spectrum of therapeutic activities associated with this class of compounds, suggesting that methyl dihydroquinoline carboxylate analogues might find applications in drug development for various diseases (Singh & Shah, 2017).

Chemical Modifications and Applications

Research into the chemical modification of polysaccharides, including cellulose and xylan, may provide insights into the potential applications of the requested compound in biopolymer modification. Heinze et al. (2008) discussed the chemical modification of cellulose using ionic liquids as reaction media, leading to the synthesis of cellulose ethers and esters with specific properties. This approach to modifying biopolymers could be relevant to methyl dihydroquinoline carboxylate and its analogues, suggesting potential uses in materials science and engineering (Heinze et al., 2008).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Many quinoline derivatives have pharmacological activity, but the mechanism of action of “Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate” would need to be determined experimentally .

Safety and Hazards

The safety and hazards of a compound depend on its physical and chemical properties. Some quinoline derivatives are toxic if ingested . Proper safety precautions should be taken when handling “Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate” until its specific hazards are known .

properties

IUPAC Name

methyl 1-ethyl-2,2,4-trimethylquinoline-8-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO2/c1-6-17-14-12(11(2)10-16(17,3)4)8-7-9-13(14)15(18)19-5/h7-10H,6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVPFWTXRPYLQKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C=CC=C2C(=O)OC)C(=CC1(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 1-ethyl-2,2,4-trimethyl-1,2-dihydroquinoline-8-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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